molecular formula C16H15N3O7S B4813049 methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

Cat. No.: B4813049
M. Wt: 393.4 g/mol
InChI Key: RRSYEOCSLDXZDP-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate is a synthetic chemical compound known for its unique chemical structure, which combines benzoate, thiazole, and nitro functionalities. This multi-functional group arrangement makes it an interesting candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with 5-nitroisophthalic acid as the key starting material.

  • Reaction Steps: : Typically, esterification is carried out to form the methyl ester group. This is followed by coupling reactions to introduce the thiazole and ethoxy-oxoethyl groups.

  • Conditions: : Reactions are usually conducted under controlled temperatures ranging from room temperature to moderate heating (up to 150°C), with the use of catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial-scale production employs optimized versions of these synthetic routes, often incorporating continuous flow reactors to ensure better yields and scalability. Efficient solvent recovery and recycling processes are also integrated to minimize waste and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group can undergo reduction to an amine under hydrogenation conditions.

  • Substitution: : The thiazole ring is susceptible to nucleophilic substitution reactions.

  • Hydrolysis: : The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

  • Hydrogenation: : H₂ gas with Pd/C as a catalyst for reduction.

  • Nucleophilic Substitution: : Strong nucleophiles like amines or thiols.

  • Hydrolysis: : Acidic or basic conditions using HCl or NaOH, respectively.

Major Products Formed

  • Reduction: : Formation of corresponding amine derivatives.

  • Substitution: : Various substituted thiazole derivatives.

  • Hydrolysis: : Formation of 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules and polymers.

Biology

Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine

Investigated for its potential use in drug design, particularly targeting specific enzymes or receptors.

Industry

Applied in the manufacture of specialty chemicals and advanced materials due to its diverse reactivity.

Mechanism of Action

The compound interacts with biological molecules through its nitro and thiazole groups. The nitro group can participate in redox reactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[4-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

  • Ethyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

Uniqueness

The presence of the specific ethoxy-oxoethyl group and the arrangement of functional groups in methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate provides unique reactivity and binding properties compared to its analogs, making it distinct in its applications and chemical behavior.

Properties

IUPAC Name

methyl 3-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7S/c1-3-26-13(20)7-11-8-27-16(17-11)18-14(21)9-4-10(15(22)25-2)6-12(5-9)19(23)24/h4-6,8H,3,7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSYEOCSLDXZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 6
methyl 3-({[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

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